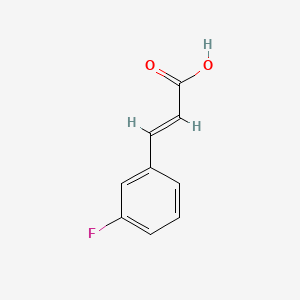

3-Fluorocinnamic acid

Overview

Description

3-Fluorocinnamic acid is a reagent used in the biosynthesis of Coumarin . It is found in tonka beans, lavender oil, woodruff, and sweet clover .

Synthesis Analysis

3-Fluorocinnamic acid can be synthesized from 4-fluorocinnamic acid through a simple hydrogenation process . This process is chemoselective to the alkene double bond . It can also be used as a sustained release agent, a heat stabilizer, a crosslinking agent, a flame retardant, and a chemical analysis reagent .Molecular Structure Analysis

The molecular formula of 3-Fluorocinnamic acid is C9H7FO2 . It has a solid physical state at 20 degrees Celsius .Chemical Reactions Analysis

3-Fluorocinnamic acid is used in the synthesis of organic chemicals . It is also used in the production of enantiomerically pure halophenylalanines from acrylic acids .Physical And Chemical Properties Analysis

3-Fluorocinnamic acid is a white to almost white powder or crystal . It has a melting point ranging from 165.0 to 168.0 degrees Celsius .Scientific Research Applications

Biodegradation and Environmental Impact :

- The biodegradation of 4-fluorocinnamic acid (FCA) has been extensively studied. It's often found in aqueous waste streams from organic synthesis. Studies using non-acclimated industrial activated sludge have shown that FCA is biotransformed to 4-fluorobenzoic acid via 4-fluoroacetophenone. The removal rates followed first-order kinetics, indicating its degradability in wastewater treatment plants (Freitas dos Santos et al., 2004).

- Another study demonstrated the complete biodegradation of 4-fluorocinnamic acid by a consortium comprising Arthrobacter sp. and Ralstonia sp. This consortium utilized 4-fluorocinnamic acid for growth under aerobic conditions and achieved complete mineralization and fluoride release (Hasan et al., 2010).

Pharmaceuticals and Biocide Applications :

- Fluorocinnamic acids, including 3-fluorocinnamic acid, have been studied for their potential in pharmaceutical applications. For instance, the biodegradation studies of 4-fluorocinnamic acid were crucial for understanding its behavior in waste streams from pharmaceutical production (New et al., 2000).

- Research into biocide potentiation using cinnamic phytochemicals and derivatives, including α-fluorocinnamic acids, showed potential for these compounds in enhancing biocidal efficacy against bacteria. This suggests applications in surface disinfection and infection prevention (Malheiro et al., 2019).

Environmental Chemistry and Analytical Techniques :

- Analytical techniques for monitoring the biodegradation of fluorinated compounds, like 4-fluorocinnamic acid, highlight the importance of these compounds in environmental chemistry. Membrane inlet mass spectrometry was used to monitor biodegradation, providing insights into the environmental fate of these compounds (Creaser et al., 2002).

Biotechnology and Genetic Engineering :

- The use of fluorinated cinnamic acids in genetic engineering was demonstrated in a study where a fluorescent amino acid was genetically encoded in yeast. This study represents the broader potential of fluorocinnamic acids in biochemistry and molecular biology (Summerer et al., 2006).

Safety and Hazards

3-Fluorocinnamic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

3-Fluorocinnamic acid is a chemical compound used primarily in laboratory settings for research and development It’s known that cinnamic acid derivatives can interact with various biological targets, influencing cellular processes .

Mode of Action

It’s known that cinnamic acid and its derivatives can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Cinnamic acid is part of many important biochemical pathways and is commonly found in the plant world

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Safety data sheets indicate that 3-fluorocinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that 3-Fluorocinnamic acid interacts with cellular components, leading to these observed effects.

Action Environment

The action, efficacy, and stability of 3-Fluorocinnamic acid can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . Additionally, it’s recommended to use the compound only outdoors or in a well-ventilated area . These precautions suggest that the compound’s action and stability can be affected by environmental conditions such as air quality and temperature.

properties

IUPAC Name |

(E)-3-(3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSIUKMGSDOSTI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276012 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorocinnamic acid | |

CAS RN |

20595-30-6, 458-46-8 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20595-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 458-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-m-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

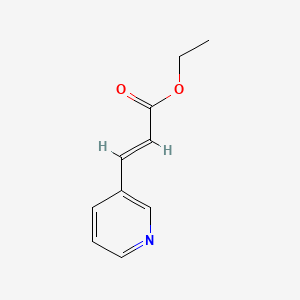

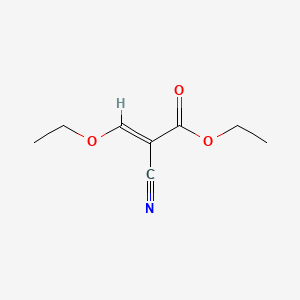

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3021337.png)